N-[4-iodo-2-(oxolan-2-ylmethylcarbamoyl)phenyl]pyridine-3-carboxamide
Overview
Description
N-[4-iodo-2-(oxolan-2-ylmethylcarbamoyl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with an iodo group and an oxolan-2-ylmethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-iodo-2-(oxolan-2-ylmethylcarbamoyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the iodination of a suitable pyridine derivative, followed by the introduction of the oxolan-2-ylmethylcarbamoyl group through a series of nucleophilic substitution reactions. The final step often involves the coupling of the intermediate with a carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-iodo-2-(oxolan-2-ylmethylcarbamoyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the iodo group to a hydrogen atom.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
N-[4-iodo-2-(oxolan-2-ylmethylcarbamoyl)phenyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which N-[4-iodo-2-(oxolan-2-ylmethylcarbamoyl)phenyl]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, which is crucial for binding to certain proteins or enzymes. The oxolan-2-ylmethylcarbamoyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide
- N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]pyridine-3-carboxamide
Uniqueness
N-[4-iodo-2-(oxolan-2-ylmethylcarbamoyl)phenyl]pyridine-3-carboxamide is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the iodo group or have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-[4-iodo-2-(oxolan-2-ylmethylcarbamoyl)phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN3O3/c19-13-5-6-16(22-17(23)12-3-1-7-20-10-12)15(9-13)18(24)21-11-14-4-2-8-25-14/h1,3,5-7,9-10,14H,2,4,8,11H2,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGUDYHHAWYVQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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